molecular formula C6H3ClFNO2 B1364541 5-Chloro-6-fluoronicotinic acid CAS No. 38185-57-8

5-Chloro-6-fluoronicotinic acid

Cat. No. B1364541
CAS RN: 38185-57-8
M. Wt: 175.54 g/mol
InChI Key: NHESJWPBKSDWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-fluoronicotinic acid is an organic compound consisting of a pyridine ring with a chlorine and a fluorine atom on adjacent carbon atoms . It contains a total of 14 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Molecular Structure Analysis

The molecular formula of this compound is C6H3ClFNO2 . It has a molecular weight of 175.54 g/mol . The structure contains 11 heavy atoms, 1 rotatable bond, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

This compound has a boiling point of 322.5±37.0 °C and a density of 1.576±0.06 g/cm3 . It has a pKa value of 3.04±0.10 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 5-Chloro-6-fluoronicotinic acid is used in the synthesis of various chemical compounds. For instance, it is utilized in the formation of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate, which is produced with an overall yield of about 71% (Zhou Yan-feng, 2007).

  • Production of Alkaloids : In plants like Nicotiana tabacum, this compound is involved in the formation of specific alkaloids. Research shows that 5-fluoronicotine, an alkaloid, is produced when these plants are fed with 5-fluoronicotinic acid (E. Leete, George B. Bodem, & M. F. Manuel, 1971).

  • Catalytic Synthesis : A practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was described using a palladium-catalyzed cyanation/reduction sequence. This study highlights the role of this compound in creating valuable pharmaceutical compounds (Xin Wang et al., 2006).

  • Characterization and Spectroscopy : The compound has been studied using FT-Raman and FT-IR spectra, and DFT calculations to understand its structural and vibrational properties. These studies are crucial in determining its potential applications in various fields (M. Karabacak, E. Kose, & M. Kurt, 2010).

Biological and Medicinal Research

  • Antibacterial Properties : this compound has demonstrated potential as an antibacterial agent. It has been shown to inhibit various bacteria such as Streptococcus, Staphylococcus aureus, and Escherichia coli. This property makes it a candidate for further research in antibiotic development (F. Streightoff, 1963).

  • Magnetic and Luminescence Properties : Lanthanide coordination compounds derived from 5-fluoronicotinic acid have been studied for their magnetic and luminescence properties. These compounds have potential applications in materials science and photonics (Yan-Hui Cui et al., 2016).

  • Hypoglycemic Properties : The compound has been explored in the context of hypoglycemic activity. It serves as a precursor or a structural component in the synthesis of various hypoglycemic agents, highlighting its potential in diabetes treatment (W. Grell et al., 1998).

  • Enzymatic Synthesis : 6-Hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens has been studied for its role in the synthesis of 2,5-dihydroxypyridine, a precursor for various chemical syntheses, including those involving 5-fluoronicotinic acid (H. Nakano et al., 1999).

  • Fluorine-18 Labeling of Biomolecules : The compound is utilized in the fluorine-18 labeling of biomolecules, which is essential in medical imaging and diagnostic techniques (F. Basuli et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHESJWPBKSDWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394875
Record name 5-chloro-6-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38185-57-8
Record name 5-chloro-6-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.